molecular formula C12H16N2O2 B1307674 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide CAS No. 669745-23-7

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

Cat. No.: B1307674
CAS No.: 669745-23-7
M. Wt: 220.27 g/mol
InChI Key: BUYZYHKSNBCYEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide typically involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, and the product would be subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A precursor in the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide.

    2-(2,3-dihydro-1H-inden-5-yloxy)propanamide: A structurally similar compound with different functional groups.

    2-(2,3-dihydro-1H-inden-5-yloxy)propanol: Another related compound with an alcohol functional group.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZYHKSNBCYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395742
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669745-23-7
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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